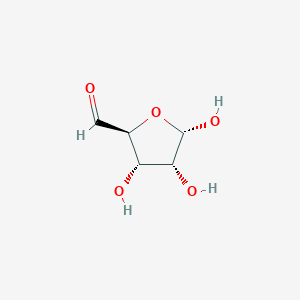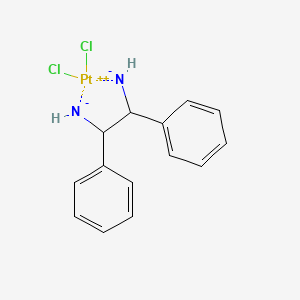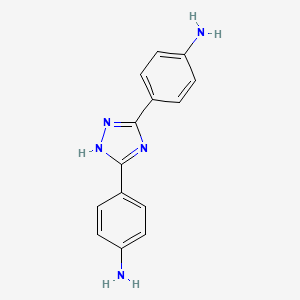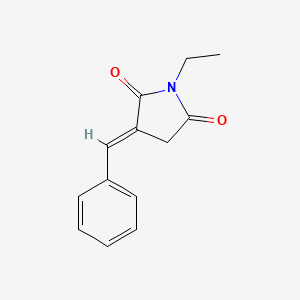![molecular formula C20H12O4 B12881414 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid CAS No. 798561-88-3](/img/structure/B12881414.png)
4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid is an organic compound with the molecular formula C20H12O4. It is a derivative of dibenzofuran, which is a heterocyclic organic compound consisting of two benzene rings fused to a central furan ring. This compound is known for its aromatic properties and is used in various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid typically involves the formation of the dibenzofuran nucleus followed by the introduction of the benzoic acid moiety. One common method is the Friedel-Crafts acylation reaction, where dibenzofuran is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in a nonpolar solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the aromatic rings can undergo halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibenzofuran: The parent compound with similar aromatic properties.
Benzofuran: A simpler analog with one benzene ring fused to a furan ring.
Dibenzodioxin: A related compound with two oxygen atoms in the central ring.
Dibenzothiophene: A sulfur analog with a similar structure.
Uniqueness
4-(Dibenzo[b,d]furan-2-carbonyl)benzoic acid is unique due to the presence of both the dibenzofuran and benzoic acid moieties, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
798561-88-3 |
|---|---|
Molekularformel |
C20H12O4 |
Molekulargewicht |
316.3 g/mol |
IUPAC-Name |
4-(dibenzofuran-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C20H12O4/c21-19(12-5-7-13(8-6-12)20(22)23)14-9-10-18-16(11-14)15-3-1-2-4-17(15)24-18/h1-11H,(H,22,23) |
InChI-Schlüssel |
LREWZRKWOZVAPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3)C(=O)C4=CC=C(C=C4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


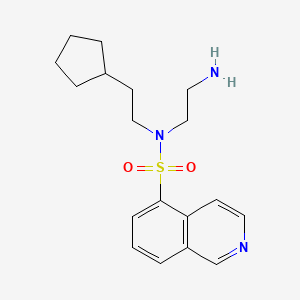

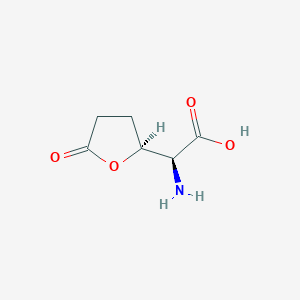
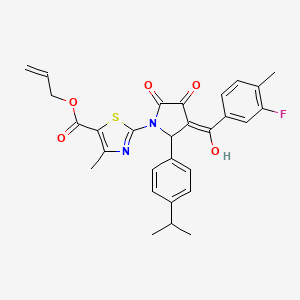
![N-(2-Aminoethyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12881369.png)
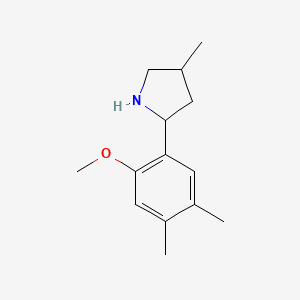
![Pyrrolo[3,2-B]pyrrolizine](/img/structure/B12881381.png)
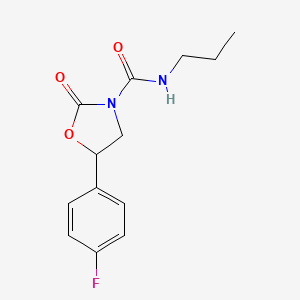

![Ethanol, 2-[[(1-ethyl-2-pyrrolidinyl)methyl]amino]-](/img/structure/B12881396.png)
